N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]thiourea
Description
N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]thiourea is an organic compound that falls under the category of thioureas. This compound is characterized by its unique structure featuring a pyrazole ring, a chlorobenzyl group, and a thiourea moiety. It exhibits various interesting chemical and biological properties, making it a compound of significant interest in scientific research.
Properties
IUPAC Name |
3-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-1-methyl-1-[(2-methylpyrazol-3-yl)methyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN6S/c1-22(12-16-7-8-19-23(16)2)17(25)21-15-9-20-24(11-15)10-13-3-5-14(18)6-4-13/h3-9,11H,10,12H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAIFIQSGVKVCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CN(C)C(=S)NC2=CN(N=C2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis of N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]thiourea typically begins with the appropriate pyrazole derivatives and 4-chlorobenzyl chloride.
Key Reactions
N-alkylation: : The initial step involves the alkylation of pyrazole with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Thiourea Formation: : The second step involves the reaction of the resulting intermediate with a thiourea derivative under acidic or basic conditions to form the desired thiourea compound.
Reaction Conditions: : Typical reaction conditions involve refluxing the reactants in an appropriate solvent (e.g., ethanol or dimethylformamide) for several hours, followed by purification using techniques like recrystallization or chromatography.
Industrial Production Methods
Scale-Up Synthesis: : The industrial production of this compound follows similar synthetic routes, but optimized for larger scales. This involves using industrial-grade solvents and reagents, large reactors, and continuous flow systems.
Purification and Quality Control: : The product is purified through techniques such as distillation, crystallization, and chromatography. Quality control involves analytical methods like HPLC, NMR, and mass spectrometry to ensure purity and consistency.
Chemical Reactions Analysis
Oxidation: : This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.
Reduction: : Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the conversion of the thiourea group into corresponding amines or other reduced forms.
Substitution: : The chlorobenzyl group can participate in substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate, atmospheric oxygen.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Nucleophiles such as amines, thiols, or other halides.
Major Products Formed
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Corresponding amines, thiols.
Substitution Products: : Varied compounds based on the nucleophile used, leading to derivatives with modified functional groups.
Scientific Research Applications
N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]thiourea has a range of applications across different scientific fields:
Chemistry: : Used as a building block in organic synthesis to develop more complex molecules, intermediates in pharmaceuticals, and materials science.
Biology: : Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It can serve as a lead compound for drug discovery and development.
Medicine: : Explored for its potential therapeutic uses, particularly in the development of new medications targeting specific pathways or diseases.
Industry: : Utilized in the development of specialty chemicals, agricultural chemicals, and possibly in the formulation of advanced materials.
Mechanism of Action
The mechanism by which N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]thiourea exerts its effects is complex and varies depending on its application. Generally, it interacts with specific molecular targets within cells, such as enzymes, receptors, or DNA.
Molecular Targets: : Enzymes involved in metabolic pathways, cellular receptors, and nucleic acids.
Pathways Involved: : The compound may inhibit or activate specific enzymes, block receptor binding, or interact with DNA to modulate gene expression.
Comparison with Similar Compounds
Similar Compounds
N-arylthioureas: : Share the thiourea group but differ in the attached aromatic groups.
Substituted Pyrazoles: : Feature modifications on the pyrazole ring, affecting their chemical and biological properties.
Uniqueness
N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]thiourea is unique due to the combination of the chlorobenzyl and pyrazole groups with the thiourea moiety, leading to its distinctive chemical reactivity and potential biological activity. Its dual pyrazole structure also sets it apart from simpler pyrazole derivatives, offering a more complex interaction profile with biological targets.
This compound's blend of properties makes it a versatile subject for ongoing research in various scientific fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
